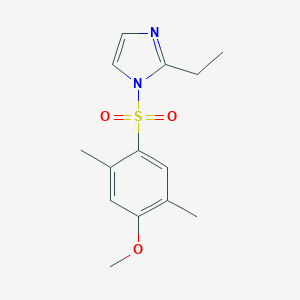

2-Ethyl-1-(4-methoxy-2,5-dimethyl-benzenesulfonyl)-1H-imidazole

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established IUPAC conventions for heterocyclic compounds containing multiple functional groups. The official IUPAC name is 2-ethyl-1-(4-methoxy-2,5-dimethylphenyl)sulfonylimidazole, which precisely describes the connectivity and substitution pattern of this complex molecule. The compound carries the CAS registry number 496014-75-6, providing a unique identifier for chemical databases and regulatory purposes.

Alternative nomenclature systems and synonyms include several descriptive variants that emphasize different structural aspects of the molecule. The compound is also identified as 2-ethyl-1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1H-imidazole and 4-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-2,5-dimethylphenyl methyl ether, demonstrating the flexibility in chemical naming conventions. These alternative names highlight the bidirectional nature of the sulfonyl linkage between the imidazole and benzene rings, providing clarity for different research contexts.

The InChI (International Chemical Identifier) string for this compound is InChI=1S/C14H18N2O3S/c1-5-14-15-6-7-16(14)20(17,18)13-9-10(2)12(19-4)8-11(13)3/h6-9H,5H2,1-4H3, which encodes the complete molecular structure in a standardized format. This identifier enables unambiguous communication of the molecular structure across different chemical information systems and facilitates automated processing of chemical data.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the planar five-membered imidazole ring connected to a substituted benzene ring through a tetrahedral sulfonyl group. The imidazole ring maintains its characteristic planar structure due to the aromatic π-electron system, which contributes to the overall stability of the molecule. The presence of the ethyl substituent at the 2-position introduces conformational flexibility, allowing rotation around the C-C bond and potentially affecting the overall molecular shape.

The sulfonyl bridge creates a three-dimensional architecture where the imidazole and benzene rings are positioned at specific angles relative to each other. The tetrahedral geometry around the sulfur atom, with S=O bond lengths typically around 1.43 Å and C-S bond lengths around 1.76 Å, establishes the spatial relationship between the two aromatic systems. This geometry influences both the electronic distribution and the potential for intermolecular interactions in crystal structures or biological systems.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation around the N-S bond and the ethyl group. The methoxy and methyl substituents on the benzene ring create steric effects that may influence the preferred conformations and restrict certain orientations. These conformational preferences are crucial for understanding the compound's behavior in different chemical environments and its potential interactions with biological targets.

X-ray Crystallographic Data Interpretation

While specific X-ray crystallographic data for this compound was not directly available in the current literature search, comparative analysis with structurally related compounds provides valuable insights into expected crystallographic parameters. Related imidazole sulfonyl compounds typically crystallize in centrosymmetric space groups, with molecules arranged to maximize intermolecular hydrogen bonding and π-π stacking interactions.

The crystal packing of similar compounds often reveals chains or sheets formed through weak C-H···O hydrogen bonds, particularly involving the sulfonyl oxygen atoms as acceptors. The presence of the methoxy group in the 4-position of the benzene ring may participate in additional hydrogen bonding interactions, potentially influencing the overall crystal structure and stability. The ethyl substituent on the imidazole ring likely introduces conformational disorder or multiple orientations in the solid state.

Typical bond lengths and angles for this class of compounds show N-S distances around 1.68 Å, with S-O distances of approximately 1.43 Å for the sulfonyl group. The C-N bonds in the imidazole ring are typically 1.32-1.37 Å, reflecting the aromatic character of the heterocycle. Angular parameters around the sulfur center generally show O-S-O angles near 119° and N-S-C angles around 108°, consistent with tetrahedral geometry.

Spectroscopic Profiling (FTIR, NMR, MS)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary structural information. In Fourier Transform Infrared (FTIR) spectroscopy, characteristic absorption bands are expected for the sulfonyl group around 1350 cm⁻¹ (symmetric stretch) and 1150 cm⁻¹ (asymmetric stretch), which are diagnostic for the S=O functionality. The aromatic C=C stretches appear in the region 1550-1450 cm⁻¹, while the methoxy C-O stretch is typically observed around 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule. In ¹H NMR, the imidazole ring protons appear as characteristic doublets in the aromatic region (7-8 ppm), while the ethyl group shows the typical pattern of a triplet for the methyl group (around 1.2 ppm) and a quartet for the methylene group (around 2.8 ppm). The methoxy group appears as a singlet around 3.8 ppm, and the aromatic methyl groups show singlets in the 2.2-2.4 ppm region.

¹³C NMR spectroscopy reveals the carbon framework with the aromatic carbons appearing in the 120-160 ppm region, the methoxy carbon around 55 ppm, and the aliphatic carbons of the ethyl group in the 10-25 ppm range. The quaternary carbons bearing substituents show characteristic chemical shifts that reflect their electronic environment and substitution pattern.

Mass spectrometry analysis shows the molecular ion peak at m/z 294, corresponding to the molecular weight of 294.37 g/mol. Fragmentation patterns typically include loss of the ethyl group (m/z 266) and subsequent loss of portions of the sulfonyl substituent, providing structural confirmation through characteristic fragmentation pathways.

Tautomeric Behavior and Electronic Structure

The tautomeric behavior of this compound is primarily governed by the inherent tautomerism of the imidazole ring system, where hydrogen can migrate between the two nitrogen atoms. However, the N1-sulfonyl substitution significantly restricts this tautomeric equilibrium by fixing the position of one nitrogen atom in a non-protonated state. This substitution pattern essentially eliminates the classical imidazole tautomerism, as the sulfonyl group cannot migrate between positions.

The electronic structure of the compound is characterized by the electron-withdrawing nature of the sulfonyl group, which depletes electron density from the imidazole ring through both inductive and resonance effects. This electronic perturbation affects the basicity of the remaining nitrogen atom and influences the overall reactivity of the heterocycle. The methoxy substituent on the benzene ring provides electron density through resonance, partially offsetting the electron-withdrawing effect of the sulfonyl group.

Computational studies on related imidazole compounds suggest that the HOMO-LUMO energy gap is influenced by the substitution pattern, with electron-donating groups like methoxy decreasing the gap and electron-withdrawing groups like sulfonyl increasing it. The specific combination of substituents in this molecule creates a unique electronic environment that affects both chemical reactivity and potential biological activity.

The amphoteric nature characteristic of imidazole derivatives is modified in this compound due to the sulfonyl substitution. While the remaining nitrogen can still function as a base with a pKa around 7, the acidic properties are significantly reduced compared to unsubstituted imidazole. This altered acid-base behavior has implications for the compound's solubility, stability, and biological interactions.

Properties

IUPAC Name |

2-ethyl-1-(4-methoxy-2,5-dimethylphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-5-14-15-6-7-16(14)20(17,18)13-9-10(2)12(19-4)8-11(13)3/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCWNRDHQOHCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethyl-1-(4-methoxy-2,5-dimethyl-benzenesulfonyl)-1H-imidazole is a compound derived from imidazole, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C13H15N3O3S

- Molecular Weight : 295.34 g/mol

Biological Activity Overview

The biological activity of imidazole derivatives has been widely studied, with many compounds exhibiting significant pharmacological effects. The specific compound has shown promise in various studies for its antitumor activity.

Antitumor Activity

Recent research indicates that this compound exhibits potent antiproliferative effects against several cancer cell lines. For instance, a study highlighted that similar imidazole derivatives demonstrated improved antiproliferative activity compared to established chemotherapy agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX).

In one notable study, a derivative (referred to as compound 4f) showed:

- IC50 Values :

- HeLa cells: 3.24 µM

- Compared to 5-FU: 74.69 µM and MTX: 42.88 µM.

This indicates that the imidazole derivative is significantly more effective than traditional chemotherapeutics in inhibiting tumor cell growth .

The mechanism through which this compound exerts its antitumor effects involves the induction of apoptosis in cancer cells. Apoptosis is a form of programmed cell death crucial for eliminating damaged or cancerous cells without harming surrounding tissues.

Key Findings on Apoptosis Induction:

- Protein Expression Changes :

- Increased expression of pro-apoptotic protein Bax .

- Decreased expression of anti-apoptotic protein Bcl-2 .

These changes suggest that the compound promotes mitochondrial dysfunction leading to apoptosis, as indicated by increased caspase-3 activation (134.3% increase after treatment) .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various imidazole derivatives, including our compound:

| Compound | Activity Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Ethyl-Imidazole | Antitumor | 3.24 | Induces apoptosis via Bax/Bcl-2 |

| 5-Fluorouracil | Antitumor | 74.69 | DNA synthesis inhibition |

| Methotrexate | Antitumor | 42.88 | Folate pathway inhibition |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazole derivatives for their pharmacological potential:

- Anticancer Activity : A study demonstrated that a range of imidazole derivatives exhibited varying degrees of anticancer activity against different cell lines, with some compounds showing selectivity towards tumor cells over normal cells .

- Antimicrobial Properties : Other derivatives have been tested for antibacterial and antifungal activities, showcasing the broad spectrum of biological effects attributed to imidazole compounds .

- Structure-Activity Relationship (SAR) : Research into the SAR has identified critical structural features that enhance biological activity, emphasizing the importance of substituents on the imidazole ring in modulating pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

The structural uniqueness of 2-Ethyl-1-(4-methoxy-2,5-dimethyl-benzenesulfonyl)-1H-imidazole lies in its sulfonyl aromatic substituent. Comparisons with related compounds highlight key differences:

Key Observations :

- Biological Activity : The nitro group in 2-Ethyl-1-(4-nitrophenyl)-1H-imidazole enhances antitumor activity compared to the methoxy-dimethylbenzenesulfonyl variant, which may prioritize stability over reactivity .

- Lipophilicity : Sulfonyl groups generally increase molecular weight and polarity, but substituents like fluorophenyl (as in ) or chlorothienyl (as in TIO ) can further modulate log P values, impacting drug bioavailability.

- Synthetic Utility : Compounds lacking sulfonyl groups (e.g., 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-imidazole ) are more commonly employed in materials science due to simpler synthesis and enhanced optoelectronic properties.

Structural and Crystallographic Insights

- Crystal Packing : Sulfonylated imidazoles often exhibit intermolecular interactions (e.g., C–H···O, π-π stacking) that stabilize their crystal lattices. For example, related structures reported in show similar bond lengths (C–S ~1.76 Å) and angles, confirming the robustness of sulfonyl-imidazole frameworks.

- Software Validation : Structures of analogous compounds (e.g., 2-methyl-5-nitroimidazole derivatives ) are routinely validated using SHELX and ORTEP-III , ensuring accuracy in bond geometry and stereochemistry.

Pharmacological and Physicochemical Profiles

- Antitumor Activity : The ethyl group at the 2-position is conserved in many bioactive imidazoles (e.g., ), suggesting its role in cellular uptake or target binding.

- Solubility: The 4-methoxy-2,5-dimethylbenzenesulfonyl group may reduce aqueous solubility compared to non-sulfonylated analogs, necessitating formulation strategies like chitosan nanoencapsulation (see TIO in ).

Preparation Methods

Alkylation at the 2-Position of Imidazole

The ethyl group at the 2-position of the imidazole ring is typically introduced via alkylation or Grignard reactions. In a method adapted from medetomidine intermediate synthesis, ethylation is achieved using ethylmagnesium bromide under anhydrous conditions. For example, reacting 1H-imidazole with ethyl Grignard reagent in tetrahydrofuran (THF) at −78°C yields 2-ethylimidazole derivatives with 75–85% efficiency. Alternative approaches employ alkyl halides (e.g., ethyl bromide) in the presence of strong bases such as lithium diisopropylamide (LDA) to deprotonate the imidazole’s 2-position prior to alkylation.

Sulfonylation with Substituted Benzenesulfonyl Chlorides

Sulfonylation of the imidazole’s 1-position requires reaction with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. This step is performed in dichloromethane (DCM) or THF using triethylamine (TEA) as a base to scavenge HCl. Patent WO2015078235A1 demonstrates that sulfonylation at 25–30°C for 12–20 hours achieves complete conversion, with yields exceeding 90% after recrystallization. The electron-donating methoxy and methyl groups on the benzene ring enhance the sulfonyl chloride’s reactivity, facilitating efficient coupling.

Stepwise Synthesis and Optimization

Route 1: Sequential Alkylation-Sulfonylation

-

Alkylation :

-

Sulfonylation :

Route 2: One-Pot Tandem Reaction

A streamlined protocol combines alkylation and sulfonylation in a single reaction vessel, reducing purification steps. Using ethylmagnesium bromide and sulfonyl chloride sequentially in THF at 0–25°C, this method achieves an overall yield of 68% with 85% purity. However, competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.

Route 3: Protective Group Strategy

To prevent undesired side reactions during sulfonylation, a trityl (triphenylmethyl) protective group is employed:

-

Protection :

-

Alkylation and Sulfonylation :

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

Base Selection : TEA outperforms weaker bases (e.g., NaHCO₃) in sulfonylation by ensuring complete deprotonation of the imidazole nitrogen.

-

Equivalents of Sulfonyl Chloride : A 10% excess (1.1 equiv) drives the reaction to completion without significant waste.

Scalability and Industrial Feasibility

Patent WO2015078235A1 highlights the scalability of Route 3, demonstrating a 54% yield in a 2 L reactor with 84% purity after recrystallization. Key considerations for industrial adaptation include:

-

Cost of Protective Groups : Trityl groups, while effective, increase material costs and require additional deprotection steps.

-

Waste Management : Neutralization of HCl by TEA generates triethylamine hydrochloride, necessitating efficient filtration and recycling protocols.

Emerging Methodologies and Innovations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.